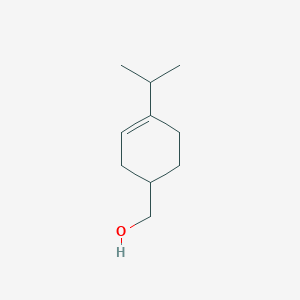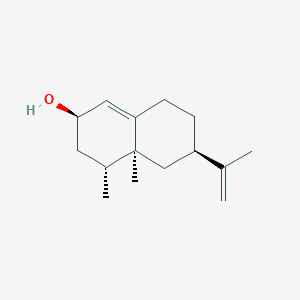
alpha-Nootkatol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-nootkatol is a 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with (2R,4R,4aS,6R) stereochemistry. It has a role as a fungal metabolite and a plant metabolite.
Wissenschaftliche Forschungsanwendungen
Bioconversion Process and Enzyme Utilization :
- A study by Kaspera et al. (2005) on the ascomycete Chaetomium globosum demonstrated that this fungus could oxidize the sesquiterpene (+)-valencene to nootkatone via alpha-Nootkatol. This finding is significant in understanding the enzymatic bioconversion processes involving this compound (Kaspera et al., 2005).
- In 2019, Milhim et al. reported on a novel short-chain dehydrogenase from Bacillus megaterium used for converting Nootkatol to (+)-Nootkatone. Their work highlights the role of specific enzymes in the efficient conversion of this compound to commercially valuable products (Milhim et al., 2019).
Challenges in Biotechnological Production :
- Gavira et al. (2013) explored the challenges in bioconverting (+)-valencene to Nootkatol and Nootkatone using Saccharomyces cerevisiae. Their research provides insights into the limitations and potential strategies for improving the biotechnological production of compounds like this compound (Gavira et al., 2013).
- Another study conducted by Meng et al. (2020) focused on metabolic engineering of Saccharomyces cerevisiae for de novo production of the sesquiterpenoid (+)-Nootkatone, which is directly related to the utilization and conversion of this compound. They highlighted the use of genetic engineering for enhanced production of such compounds (Meng et al., 2020).
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1 |
InChI-Schlüssel |
GFNWRKNVTHDNPV-GBOPCIDUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |
Kanonische SMILES |
CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



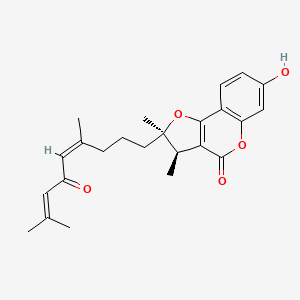
![2-[2-butyl-1-(4-carboxybenzyl)-1H-5-imidazolylmethylamino]benzoic acid](/img/structure/B1242393.png)
![(E)-4-[2-[1-[[(2S,3R,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-3-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-2-methyloxan-4-yl]oxy-3-methoxy-2,4-dimethyloxan-4-yl]amino]oxy-4-methylhexyl]-4-methylphenyl]but-3-enoic acid](/img/structure/B1242394.png)
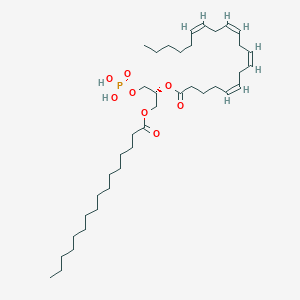
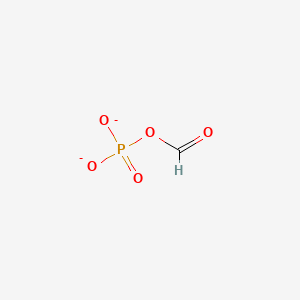
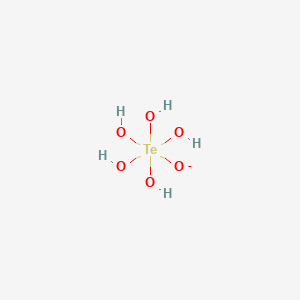
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-(1-methyl-3-indolyl)ethanone](/img/structure/B1242400.png)
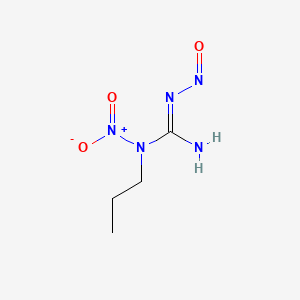
![Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate](/img/structure/B1242402.png)
![5-Chloro-7-methyl-2-(4-methyl-[1,4]diazepan-1-yl)-benzooxazole](/img/structure/B1242407.png)
![N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine](/img/structure/B1242408.png)

![Disodium;hydroxy-[[hydroxy(oxido)phosphoryl]-(4-methylsulfanylphenyl)sulfanylmethyl]phosphinate](/img/structure/B1242412.png)
